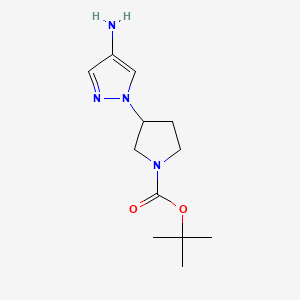

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

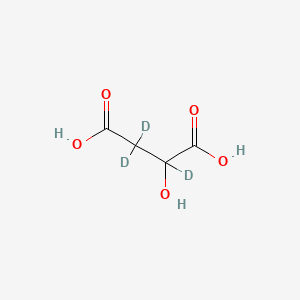

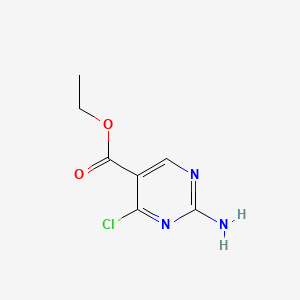

“tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H20N4O2 . It has a molecular weight of 252.32 . The compound is typically stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 252.32 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized as pivotal in the stereoselective synthesis of amines and their derivatives, offering a pathway to diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are integral to natural products and therapeutically relevant molecules, highlighting the importance of tert-butyl compounds in asymmetric synthesis and the creation of structurally varied N-heterocycles (Philip et al., 2020).

Hybrid Catalysts in Synthesis

Recent studies emphasize the role of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, with tert-butyl compounds likely playing a role in the development of these structures. The research showcases the application of various catalysts, including organocatalysts and metal catalysts, in creating bioactive molecules, further underscoring the versatility of tert-butyl derivatives in medicinal chemistry and pharmaceutical industries (Parmar et al., 2023).

Pyrrolidine as a Versatile Scaffold

Pyrrolidine rings, to which tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is related, serve as versatile scaffolds in drug discovery. These structures are instrumental in obtaining compounds for treating human diseases due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. The non-planarity of the pyrrolidine ring, through a phenomenon known as "pseudorotation," enhances three-dimensional (3D) coverage, making it a significant component in the design of bioactive molecules with target selectivity (Li Petri et al., 2021).

Development of Kinase Inhibitors

In the realm of kinase inhibitors, pyrazolo[3,4-b]pyridine scaffolds, which are closely related to the chemical structure , have been identified as versatile due to their ability to interact with kinases through multiple binding modes. This adaptability has made them a key element in the design of kinase inhibitors, addressing a broad range of kinase targets and enhancing the development of therapeutically relevant compounds (Wenglowsky, 2013).

Properties

IUPAC Name |

tert-butyl 3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJHGFJRZPJLDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674226 |

Source

|

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029413-53-3 |

Source

|

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)